molecular formula C7H9ClN2O B6591330 2-Chloro-6-propoxypyrazine CAS No. 136309-03-0

2-Chloro-6-propoxypyrazine

Cat. No.: B6591330
CAS No.: 136309-03-0
M. Wt: 172.61 g/mol
InChI Key: GPFDDJNSLNQBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-propoxypyrazine (CAS: Not explicitly provided; structurally equivalent to 2-Chloro-6-(propan-2-yloxy)pyrazine ) is a substituted pyrazine derivative characterized by a chlorine atom at the 2-position and a propoxy group (-OCH2CH2CH3) at the 6-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely studied for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry. The chloro and alkoxy substituents in this compound influence its electronic properties, solubility, and reactivity, making it a valuable intermediate for further functionalization .

Properties

IUPAC Name

2-chloro-6-propoxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFDDJNSLNQBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879107
Record name 2-CHLORO-6-PROPOXY-PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136309-03-0
Record name 2-CHLORO-6-PROPOXY-PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-propoxypyrazine typically involves the reaction of 2-chloropyrazine with propyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group. The general reaction scheme is as follows:

2-Chloropyrazine+Propyl AlcoholBase, Reflux2-Chloro-6-propoxypyrazine\text{2-Chloropyrazine} + \text{Propyl Alcohol} \xrightarrow{\text{Base, Reflux}} \text{2-Chloro-6-propoxypyrazine} 2-Chloropyrazine+Propyl AlcoholBase, Reflux​2-Chloro-6-propoxypyrazine

Industrial Production Methods: Industrial production of 2-Chloro-6-propoxypyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-propoxypyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, and sodium alkoxide are commonly used under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-6-propoxypyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-propoxypyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and propoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-6-(methoxycarbonyl)pyrazine

  • Molecular Formula : C₆H₅ClN₂O₂
  • Key Properties :
    • Features a methoxycarbonyl (-COOCH₃) group at the 6-position instead of propoxy.
    • Higher polarity due to the ester group, leading to increased solubility in polar solvents compared to 2-Chloro-6-propoxypyrazine .
    • Reactive carbonyl site enables nucleophilic substitution or hydrolysis to carboxylic acids, unlike the ether linkage in the propoxy derivative .
  • Applications : Intermediate in synthesizing amides or carboxylic acids for bioactive molecules.

6-Chloropyrazine-2-carbonyl chloride

  • Molecular Formula : C₅H₂Cl₂N₂O
  • Key Properties :
    • Contains a reactive acyl chloride (-COCl) group at the 2-position and chlorine at the 6-position.
    • Higher electrophilicity compared to 2-Chloro-6-propoxypyrazine, making it suitable for nucleophilic acyl substitution (e.g., forming amides) .
    • Greater molecular weight (176.98 g/mol vs. ~170.6 g/mol for 2-Chloro-6-propoxypyrazine) due to the second chlorine atom.

2-Isopropyl-6-methoxypyrazine

  • Molecular Formula : C₈H₁₂N₂O
  • Key Properties :
    • Methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) substituents are electron-donating, increasing pyrazine ring electron density.
    • Contrasts with the electron-withdrawing chloro group in 2-Chloro-6-propoxypyrazine, which deactivates the ring toward electrophilic substitution .
  • Applications : Likely used in flavor chemistry due to methoxy groups’ association with aroma .

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine

  • Molecular Formula : C₁₁H₈Cl₂N₂O
  • Dual chlorine atoms may increase toxicity risks, a concern less prominent in mono-chloro derivatives like 2-Chloro-6-propoxypyrazine .

Structural and Functional Comparison Table

Compound Molecular Formula Substituents (Position) Key Functional Groups Reactivity/Applications
2-Chloro-6-propoxypyrazine C₇H₇ClN₂O Cl (2), -OCH₂CH₂CH₃ (6) Ether, chloro Intermediate for alkoxy-substituted derivatives
2-Chloro-6-(methoxycarbonyl)pyrazine C₆H₅ClN₂O₂ Cl (2), -COOCH₃ (6) Ester, chloro Synthesis of carboxylic acids/amides
6-Chloropyrazine-2-carbonyl chloride C₅H₂Cl₂N₂O Cl (6), -COCl (2) Acyl chloride, chloro Nucleophilic acyl substitutions
2-Isopropyl-6-methoxypyrazine C₈H₁₂N₂O -OCH₃ (6), -CH(CH₃)₂ (2) Methoxy, isopropyl Flavor/fragrance applications
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine C₁₁H₈Cl₂N₂O Cl (2), -O-(3-Cl-benzyl) (6) Benzyl ether, dichloro High lipophilicity for pharmacokinetic tuning

Research Findings and Implications

  • Electronic Effects : Chlorine’s electron-withdrawing nature in 2-Chloro-6-propoxypyrazine reduces ring electron density, directing further substitutions to specific positions, whereas methoxy or isopropyl groups in analogs enhance electrophilic reactivity .
  • Biological Activity : Pyrazinecarboxamides with chloro and tert-butyl groups (e.g., IC₅₀ = 41.9–49.5 µmol·L⁻¹ for antimycobacterial activity) suggest that 2-Chloro-6-propoxypyrazine’s substituents could be optimized for similar bioactivity .
  • Synthetic Utility : The propoxy group’s stability under basic conditions makes 2-Chloro-6-propoxypyrazine a robust intermediate for alkylation or deprotection reactions compared to acyl chlorides or esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.